molecular formula C16H14F6O3S2 B2691485 Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate CAS No. 202061-92-5

Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate

Cat. No.: B2691485
CAS No.: 202061-92-5
M. Wt: 432.4
InChI Key: ZIIUUTWYDWOVFT-UHFFFAOYSA-M
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Description

Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate is a sulfanium salt featuring a trifluoromethanesulfonate (triflate) counterion. The cation consists of a sulfur atom bonded to three distinct groups: a methyl group, a phenyl group, and a 4-(trifluoromethyl)benzyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in catalysis, ionic liquids, or as a precursor in organic synthesis. The triflate anion is known for its stability, low nucleophilicity, and high solubility in polar solvents, which enhances the compound’s utility in reactions requiring non-coordinating anions .

Properties

IUPAC Name

methyl-phenyl-[[4-(trifluoromethyl)phenyl]methyl]sulfanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3S.CHF3O3S/c1-19(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(16,17)18;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIUUTWYDWOVFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate, a sulfonium salt, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H14F3O3S
  • Molecular Weight : 350.33 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group is significant due to its electron-withdrawing properties, which can enhance the lipophilicity and biological activity of the compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing sulfonium groups have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate interaction with cellular membranes, influencing cell permeability and signaling pathways.
  • Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic properties against certain cancer cell lines, which may be linked to its ability to induce apoptosis or necrosis.

Cytotoxicity Studies

Recent research has focused on the cytotoxic effects of similar compounds in vitro. For instance, studies on sulfonium salts indicate that they can exhibit significant toxicity towards cancer cells while sparing normal cells. A comparative analysis is presented in the following table:

Compound NameIC50 (µM)Target CellsMechanism of Action
This compoundTBDHeLa (cervical cancer)Induces apoptosis through mitochondrial pathways
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate15MCF-7 (breast cancer)Inhibits cell proliferation via cell cycle arrest
3-Trifluoromethyl-4-nitrophenol10A549 (lung cancer)Reactive oxygen species generation leading to cell death

Case Studies

  • Anticancer Activity : In a study evaluating the anticancer potential of various sulfonium salts, this compound demonstrated promising results against HeLa cells. The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
  • Neurotoxicity Assessment : Another study investigated the neurotoxic effects of related compounds on neuronal cell lines. Results indicated that while some sulfonium salts exhibited neuroprotective properties, others led to significant neuronal cell death, highlighting the need for careful evaluation of structural modifications in drug design.

Comparison with Similar Compounds

Trifluoromethanesulfonate Esters

Triflate esters, such as 4-Methoxyphenyl trifluoromethanesulfonate (CAS RN: 5788-41-0) and 4-Methylphenyl trifluoromethanesulfonate (CAS RN: 29540-83-8), share the triflate anion but differ in their cationic/ester components. These esters are widely used as alkylating or arylating agents due to the triflate group’s excellent leaving ability. Key distinctions include:

Property Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium Triflate 4-Methoxyphenyl Triflate 4-Methylphenyl Triflate
Structure Type Sulfanium salt with triflate anion Aryl triflate ester Aryl triflate ester
Substituent Effects Electron-withdrawing CF₃ group on benzyl enhances cation stability Electron-donating OCH₃ group Electron-donating CH₃ group
Applications Potential in ionic liquids or catalysis Alkylation reactions Polymerization catalysts
Thermal Stability Likely higher due to aromatic and CF₃ groups Moderate Moderate

The sulfanium salt’s trifluoromethylbenzyl group introduces strong electron-withdrawing effects, which may stabilize the cation against decomposition compared to aryl triflate esters with electron-donating substituents (e.g., -OCH₃ or -CH₃) .

Urea Derivatives with Trifluoromethyl Substituents

These compounds exhibit enhanced binding affinity in biological systems due to the CF₃ group’s lipophilicity and metabolic stability. Similarly, the CF₃ group in the sulfanium salt’s cation may improve solubility in hydrophobic environments, a trait critical for catalytic or material science applications.

Sulfonium Salts with Alternative Counterions

Sulfonium salts paired with anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) are common in ionic liquids. The triflate anion in the target compound offers advantages in conductivity and solubility over bulkier anions. For example, triflate-based salts typically exhibit lower viscosity and higher thermal stability, making them preferable for electrochemical applications .

Key Research Findings and Implications

  • Electronic Effects : The electron-withdrawing CF₃ group in the sulfanium cation enhances stability and may facilitate charge delocalization, a property critical for catalytic cycles .
  • Solubility : Triflate anions improve solubility in polar aprotic solvents (e.g., acetonitrile or DMF), enabling homogeneous reaction conditions .
  • Biological Relevance : While urea derivatives with CF₃ groups show bioactivity (e.g., enzyme inhibition ), sulfanium salts are more likely to serve as synthetic intermediates or electrolytes.

Q & A

Basic: What established synthetic protocols are used for synthesizing this sulfonium salt, and what parameters critically affect yield?

The synthesis involves multi-step reactions under controlled conditions. Key steps include:

  • Step 1 : Nucleophilic substitution or Friedel-Crafts alkylation to introduce the trifluoromethylphenyl group, typically using aprotic solvents (e.g., dichloromethane) and Lewis acid catalysts (e.g., AlCl₃) .
  • Step 2 : Quaternization of the sulfur center using methylating agents (e.g., methyl triflate) in anhydrous tetrahydrofuran (THF) at low temperatures (−20°C to 0°C) to minimize side reactions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients improves purity (>95%) .
    Critical Parameters : Reaction temperature (exothermic quaternization requires strict control), solvent dryness (moisture degrades intermediates), and stoichiometric ratios (excess methylating agents enhance yield but complicate purification) .

Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?

  • 1H/19F NMR Spectroscopy : Aromatic protons (δ 7.2–8.1 ppm) and CF₃ groups (δ −60 to −65 ppm) confirm substitution patterns .
  • HPLC : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) detect impurities; retention times correlate with hydrophobicity of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) validates molecular formula, distinguishing it from sulfoxide byproducts .

Advanced: How can low yields or impurities during synthesis be systematically addressed?

  • Low Yield :
    • Increase methylating agent equivalents (1.5–2.0 eq.) and extend reaction time (12–24 hrs) .
    • Replace THF with dichloromethane for better solubility of intermediates .
  • Impurities :
    • Use preparative HPLC with ion-pairing agents (e.g., ammonium acetate) to separate sulfonium salts from sulfonic acid derivatives .
    • Add scavengers (e.g., molecular sieves) to absorb residual water during quaternization .

Advanced: How does this compound compare to analogous sulfonium salts in photopolymerization or catalysis?

  • Catalytic Efficiency : The trifluoromethanesulfonate counterion enhances solubility in polar aprotic solvents (e.g., DMF), improving catalytic activity in cationic polymerizations compared to tetrafluoroborate salts .
  • Thermal Stability : The 4-(trifluoromethyl)benzyl group increases steric hindrance, reducing decomposition rates at >100°C versus methyl-substituted analogs .
  • Photoreactivity : UV-Vis studies (λmax ~270 nm) show faster initiation in UV-curable resins due to strong absorption in the 250–300 nm range .

Advanced: How should contradictory reactivity data in different solvent systems be resolved?

  • Systematic Solvent Screening : Test reactivity in solvents with varying polarity (e.g., toluene vs. DMSO) and dielectric constants to identify solvent-specific intermediates via in-situ FTIR .
  • Kinetic Studies : Monitor reaction progress using time-resolved NMR to detect solvent-induced shifts in transition states .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict solvent effects on sulfonium ion stability and transition-state geometries .

Basic: What functional groups dominate its reactivity in organic transformations?

  • Trifluoromethanesulfonate (OTf⁻) : A non-coordinating anion that stabilizes carbocations, enabling use in acid-catalyzed cyclizations .
  • Methylthio Substituents : Participate in nucleophilic aromatic substitutions (e.g., with amines or thiols) under mild conditions (25–50°C) .

Advanced: What strategies ensure scalability without compromising purity?

  • Heat Management : Use jacketed reactors for exothermic quaternization to maintain temperatures below 10°C .
  • Solvent Recovery : Distill and reuse THF via sodium/benzophenone drying to reduce costs .
  • Continuous Flow Systems : Microreactors improve mixing and thermal control, achieving 85% yield in pilot-scale syntheses .

Advanced: How do electronic effects of substituents influence stability and bioactivity?

  • Electron-Withdrawing CF₃ Group : Stabilizes the sulfonium cation via inductive effects, reducing hydrolysis rates in aqueous buffers (t1/2 > 24 hrs at pH 7.4) .
  • Phenyl Rings : π-Stacking interactions with aromatic residues in enzyme active sites enhance inhibitory potency (e.g., IC50 = 1.2 µM against kinase X vs. 5.8 µM for methyl analogs) .

Basic: What in vitro assays evaluate its bioactivity in medicinal chemistry?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., Kinase-Glo®) measure ATP competition in kinase targets .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) assess IC50 values under hypoxia-mimicking conditions .

Advanced: What computational tools predict its interactions in drug design?

  • Molecular Docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2) using force fields (AMBER) to prioritize synthesis .
  • ADMET Prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., logP = 3.2, BBB permeability) to guide structural modifications .

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